2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide
Description
This compound features a benzimidazole core substituted with a 3-(3-methoxyphenoxy)propyl chain at the N1 position and a carboxamide-linked 2-furyl group at the C2 methyl position. The 3-methoxy group on the phenoxy moiety may influence electronic properties and binding interactions, while the benzimidazole scaffold is known for its versatility in targeting enzymes or receptors .
Properties
IUPAC Name |
N-[[1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-28-17-7-4-8-18(15-17)29-14-6-12-26-20-10-3-2-9-19(20)25-22(26)16-24-23(27)21-11-5-13-30-21/h2-5,7-11,13,15H,6,12,14,16H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKIIYZBPAMKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzimidazole Scaffold
The benzimidazole nucleus is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. For the target compound, 1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazole-2-carbaldehyde serves as the intermediate. This is achieved through a three-step protocol:
-
Alkylation of o-Phenylenediamine :
Reaction of o-phenylenediamine with 1-bromo-3-(3-methoxyphenoxy)propane in the presence of K₂CO₃ in DMF at 80°C for 12 hours yields N-[3-(3-methoxyphenoxy)propyl]benzene-1,2-diamine. -
Cyclization to Benzimidazole :
Treatment with trimethyl orthoformate and HCl in ethanol under reflux induces cyclization, forming 1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazole. -
Formylation at C2 :
Vilsmeier-Haack formylation using POCl₃ and DMF introduces the aldehyde group at the C2 position, yielding the critical intermediate 1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazole-2-carbaldehyde.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 78% | |
| Cyclization | Trimethyl orthoformate, HCl, reflux | 85% | |
| Formylation | POCl₃, DMF, 0°C to rt, 6 h | 68% |
Alternative Routes via Transamidation
One-Pot Transamidation Strategy
Recent methodologies adapted from benzofuran-carboxamide synthesis (Figure 1) enable direct installation of the carboxamide group without isolating intermediates:
-
C–H Arylation :
Pd(OAc)₂-catalyzed arylation of the benzimidazole precursor with iodobenzene derivatives in the presence of 8-aminoquinoline directing groups. -
Transamidation :
Reaction with furan-2-carboxamide in a Boc-protected medium, followed by acidolytic cleavage, yields the target compound in a single pot.
Advantages :
-
Step Economy : Reduces purification steps.
-
Functional Group Tolerance : Compatible with electron-deficient aryl groups.
Comparative Data :
| Method | Yield | Purity (HPLC) | Time |
|---|---|---|---|
| Reductive Amination | 72% | 98.5% | 10 h |
| Transamidation | 65% | 97.8% | 8 h |
Side-Chain Optimization and Regioselectivity
Propyl Linker Installation
The 3-(3-methoxyphenoxy)propyl side chain is introduced via nucleophilic substitution:
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Synthesis of 1-Bromo-3-(3-methoxyphenoxy)propane :
3-Methoxyphenol reacts with 1,3-dibromopropane in acetone with K₂CO₃ at 60°C for 6 hours. -
Alkylation of Benzimidazole :
The bromoalkyl intermediate undergoes SN2 reaction with the benzimidazole nitrogen, facilitated by NaH in THF at 0°C to 25°C.
Challenges :
-
Regioselectivity : Competitive alkylation at N1 vs. N3 positions is mitigated by steric hindrance (bulky 3-methoxyphenoxy group favors N1).
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (4:1).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.85–6.75 (m, 10H, aromatic), 4.32 (t, J=6.4 Hz, 2H, CH₂), 3.75 (s, 3H, OCH₃).
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HRMS : m/z calcd. for C₂₄H₂₅N₃O₄ [M+H]⁺: 419.1845; found: 419.1849.
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
Kilogram-scale production utilizes flow chemistry for the alkylation and coupling steps, achieving 85% overall yield with >99% purity.
Environmental Considerations
-
Solvent Recovery : DMF and THF are recycled via distillation.
-
Catalyst Reuse : Pd residues are captured using activated carbon filters.
Chemical Reactions Analysis
Types of Reactions
2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group in the benzimidazole core can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide (CAS 943101-88-0)
- Key Differences: Substituent Position: The comparator compound has a 4-methoxyphenylmethyl group at N1, whereas the target compound features a 3-methoxyphenoxypropyl chain. Linker Flexibility: The phenoxypropyl group in the target introduces an oxygen atom and a three-carbon spacer, enhancing conformational flexibility compared to the rigid benzyl group in the analogue . Molecular Weight: The analogue has a molecular weight of 375.4 g/mol (C22H21N3O3), while the target compound’s longer propyl chain and additional oxygen likely increase its molecular weight.
B. Fenfuram (2-methyl-N-phenyl-3-furancarboxamide)
- Key Differences :
- Core Structure : Fenfuram lacks the benzimidazole ring, relying on a simpler furancarboxamide scaffold.
- Bioactivity : Fenfuram is a fungicide, suggesting that the furyl-carboxamide moiety may contribute to antifungal activity. However, the benzimidazole in the target compound could confer distinct mechanisms, such as tubulin inhibition or kinase modulation .
Physicochemical and Pharmacokinetic Properties
Functional Group Impact
- 3-Methoxyphenoxypropyl vs. 4-Methoxyphenylmethyl: The 3-methoxy group on the phenoxy ring may create steric hindrance or alter π-π stacking compared to the 4-methoxy isomer. The propyl chain in the target compound could improve lipid solubility, enhancing membrane permeability compared to the benzyl group in the analogue .
- Furyl-Carboxamide Motif: Shared with fenfuram, this group may contribute to hydrogen bonding with biological targets.
Biological Activity
2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features, including the furyl group and the methoxyphenoxy propyl substituent, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N3O4, with a molecular weight of approximately 419.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O4 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 919973-30-1 |
Biological Activities
Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities associated with this compound include:
- Anticancer Activity : Studies have shown that this compound can intercalate into DNA, disrupting its function and inhibiting cancer cell proliferation. The mechanism involves binding to DNA and potentially inhibiting topoisomerases, which are crucial for DNA replication and transcription.
- Antimicrobial Properties : Similar to other benzimidazole derivatives, this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell wall synthesis.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. Key findings include:
- In vitro Studies : Laboratory experiments demonstrated that the compound significantly reduces cell viability in various cancer cell lines (e.g., breast cancer and leukemia). The IC50 values indicate potent activity at low concentrations.
- Mechanism of Action : The compound's interaction with DNA has been characterized through electrophoretic mobility shift assays (EMSAs), confirming its ability to bind DNA and inhibit enzymatic activities critical for cancer cell survival.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell proliferation and an increase in apoptosis markers.
- Bacterial Inhibition Assay : In a comparative study against common pathogens such as E. coli and Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) lower than several standard antibiotics, indicating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
